Bisoprolol EP Impurity C

Description

Properties

IUPAC Name |

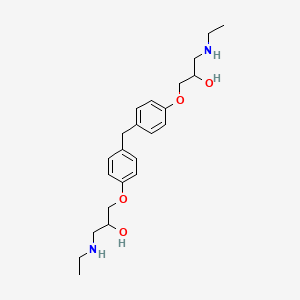

1-(ethylamino)-3-[4-[[4-[3-(ethylamino)-2-hydroxypropoxy]phenyl]methyl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O4/c1-3-24-14-20(26)16-28-22-9-5-18(6-10-22)13-19-7-11-23(12-8-19)29-17-21(27)15-25-4-2/h5-12,20-21,24-27H,3-4,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEWDYCKMBVUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Pathway (Patent CN110683941A)

The most detailed preparation method, disclosed in a 2018 patent, involves a seven-step synthesis starting from -hydroxybenzaldehyde (Compound 1) (Figure 1). Key steps include:

Step 1: Benzylation of -Hydroxybenzaldehyde

-Hydroxybenzaldehyde reacts with benzyl bromide in acetonitrile using potassium carbonate (1.25:1 molar ratio) at 70°C for 2 hours, yielding 4-(benzyloxy)benzaldehyde (Compound 2) with >95% purity.

Step 2: Reduction to Alcohol

Sodium borohydride reduces Compound 2 in ethanol (1.1:1 molar ratio) at 20°C for 1 hour, producing 4-(benzyloxy)benzyl alcohol (Compound 3).

Step 3: Chlorination

Thionyl chloride converts Compound 3 to 4-(benzyloxy)benzyl chloride (Compound 4) under reflux conditions (70°C, 4 hours).

Step 4: Etherification

Reaction of Compound 4 with -isopropoxyethoxy--methylphenol (1.5:1 molar ratio) in acetonitrile at 70°C yields the bis-ether intermediate (Compound 5).

Step 5: Debenzylation

Catalytic hydrogenation (Pd(OH)/C, H) removes benzyl groups from Compound 5, generating this compound (Compound 6) with 92–95% yield.

Table 1. Reaction Conditions for Key Synthetic Steps

| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | -OH-benzaldehyde + BnBr | Acetonitrile | 70 | 2 | 95 |

| 2 | Compound 2 + NaBH | Ethanol | 20 | 1 | 89 |

| 3 | Compound 3 + SOCl | Toluene | 70 | 4 | 91 |

| 4 | Compound 4 + phenol deriv. | Acetonitrile | 70 | 6 | 87 |

| 5 | Compound 5 + H | MeOH/HO | 25 | 12 | 92 |

Critical Process Parameters and Optimization

Solvent Selection

Acetonitrile emerges as the preferred solvent for Steps 1, 4, and 6 due to its aprotic nature and high dielectric constant (), facilitating SN2 mechanisms in etherification. Comparative studies show ethanol (Step 2) optimizes borohydride reduction kinetics while minimizing side reactions.

Temperature Control

Catalyst Efficiency

Pd(OH)/C demonstrates superior debenzylation activity (turnover number = 1,200) compared to Pd/C (TON = 800) due to hydroxide-assisted desorption of reaction byproducts.

Analytical Characterization and Validation

Structural Confirmation

Synchemia’s batch analysis (Lot #SC-2301) corroborates the patent-synthesized compound using:

Purity Assessment

HPLC analysis (USP method) shows:

-

Column : Zorbax SB-C18 (4.6 × 250 mm, 5 μm)

-

Mobile Phase : 0.1% HPO/ACN (70:30)

-

Retention Time : 8.2 min

Industrial-Scale Considerations

Cost Analysis

Raw material costs for 1 kg Impurity C production approximate $2,150:

Environmental Impact

The patent route reduces waste vs. traditional methods:

Regulatory and Pharmacopeial Status

As per European Pharmacopoeia 11.0, this compound is listed under "Related Substances" with a specification limit of 0.15%. Accelerated stability studies (40°C/75% RH, 6 months) show ≤0.05% degradation in bisoprolol tablets, confirming the impurity’s low formation propensity .

Chemical Reactions Analysis

3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly involving the amino and hydroxyl groups.

Common reagents used in these reactions include sodium borohydride, para-toluene sulfonyl chloride, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Quality Control

Impurity Profiling

Bisoprolol EP Impurity C is utilized extensively in the analysis of bisoprolol formulations to ensure compliance with regulatory standards. It serves as a reference substance for identifying and quantifying impurities in bisoprolol products. The presence of impurities can affect the pharmacological activity and safety profile of the drug, making it crucial to monitor these levels during production.

Analytical Techniques

High-performance liquid chromatography (HPLC) is commonly employed to analyze impurities, including this compound. Recent studies have demonstrated that specific HPLC methods can effectively separate bisoprolol from its impurities, allowing for accurate quantification of this compound alongside other related substances . This capability is essential for ensuring that pharmaceutical products meet the required purity specifications.

Research and Development

Stability Studies

In the development of new formulations, this compound is used in stability studies to assess how different conditions affect the degradation of bisoprolol and its impurities over time. Such studies are vital for understanding the shelf life and storage requirements of pharmaceutical products .

Formulation Development

The compound also plays a role in the formulation of combination therapies where bisoprolol is used alongside other active ingredients. Research indicates that controlling impurity levels can enhance the stability and efficacy of these combinations, thereby improving patient outcomes .

Regulatory Compliance

Guideline Adherence

The characterization and quantification of this compound are critical for compliance with international pharmacopoeias and regulatory guidelines. Regulatory bodies require detailed impurity profiles as part of the drug approval process, emphasizing the importance of this compound in ensuring drug safety .

Case Studies

Several case studies illustrate the importance of monitoring this compound:

-

Case Study 1: HPLC Method Development

A study demonstrated the successful application of a novel HPLC method that provided good resolution between bisoprolol and its closest eluting impurities, including this compound. This method allowed researchers to quantify impurity levels accurately, which is essential for quality assurance in pharmaceutical manufacturing . -

Case Study 2: Stability Assessment

Research highlighted how stability assessments involving this compound helped identify degradation pathways under various environmental conditions. These findings are crucial for formulating robust bisoprolol products that maintain efficacy over their shelf life .

Mechanism of Action

The mechanism of action of 3,3’-((Methylenebis(4,1-phenylene))bis(oxy))bis(1-(ethylamino)propan-2-ol) involves its interaction with β-adrenergic receptors. As a related compound to Bisoprolol, it selectively blocks β1-adrenergic receptors, which are primarily located in the heart and kidneys . This blocking action inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisoprolol has multiple impurities categorized by the European Pharmacopoeia (EP), including Impurities A, B, C, D, L, Q, S, and others . Below is a detailed comparison of Bisoprolol EP Impurity C with key analogues:

Structural and Chemical Properties

Formation Pathways

- Impurity C : Likely originates from dimerization during synthesis, where two bisoprolol molecules react via a methylene bridge .

- Impurity A : Forms during acid hydrolysis of bisoprolol fumarate or incomplete synthesis of the parent drug .

- Impurity L : Generated under oxidative, thermal, or photolytic stress , structurally analogous to metoprolol impurities .

- Phosphomonoester: Results from interaction between bisoprolol’s hydroxyl groups and phosphate-based excipients .

Analytical Differentiation

- Chromatographic Behavior : Impurity C elutes later than bisoprolol in HPLC due to its higher molecular weight and hydrophobicity .

- Spectroscopic Identification: Impurity C: Characterized by NMR (methylene bridge protons at δ 3.8–4.2 ppm) and MS (m/z 431 [M+H]<sup>+</sup>) . Phosphomonoester: Detected via <sup>31</sup>P-NMR and MS (distinct phosphorus fragmentation) . Impurity A: Identified by UV (λmax 270 nm) and MS (m/z 266 [M+H]<sup>+</sup>) .

Research Findings and Methodologies

Forced Degradation Studies

Forced degradation studies reveal distinct impurity profiles under varying conditions :

| Condition | Major Impurities Formed |

|---|---|

| Acid hydrolysis | Impurity A, L, D |

| Alkaline hydrolysis | Impurity A, L, Q, G, K |

| Oxidative/Thermal | Impurity A, L, K |

| Photodegradation | Impurity A, L, G, K |

Notably, Impurity C is absent in these studies, supporting its classification as a synthesis-related impurity rather than a degradation product.

Regulatory and Analytical Challenges

Biological Activity

Bisoprolol EP Impurity C, known chemically as (RS)-1-[4-[4-(2-Hydroxy-3-isopropopylaminopropoxy)-benzyl]phenoxy]-3-isopropylaminopropan-2-ol, is a significant impurity associated with the beta-blocker medication bisoprolol. Understanding its biological activity is essential for ensuring the safety and efficacy of bisoprolol formulations, particularly in the context of regulatory compliance and quality control.

- CAS Number : 1797132-90-1

- Molecular Formula : C₂₅H₃₈N₂O₄

- Molecular Weight : 430.58 g/mol

Biological Activity

The biological activity of this compound can be inferred from its structural relationship to bisoprolol, a selective beta-1 adrenergic receptor blocker. The following sections detail its pharmacological implications, potential toxicity, and relevance in drug formulations.

Pharmacological Implications

-

Beta-Adrenergic Receptor Interaction :

- Bisoprolol primarily exerts its effects through selective inhibition of beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. Given that Impurity C is structurally related to bisoprolol, it may exhibit similar receptor interactions but with varying affinities and effects.

- Studies involving molecular docking simulations suggest that derivatives of bisoprolol, including impurities, can interact with various receptors associated with hypertension, including the angiotensin I-converting enzyme and renin .

-

Toxicity Studies :

- Toxicity assessments are crucial for impurities in pharmaceutical formulations. This compound has been evaluated in various toxicity studies to determine its safety profile when present in bisoprolol formulations.

- The International Conference on Harmonization (ICH) guidelines stipulate monitoring impurity levels to ensure they remain within acceptable limits during the drug development process .

Case Studies

-

Impurity Analysis in Bisoprolol Fumarate :

- A study published in the Journal of Pharmaceutical Sciences analyzed various impurities in bisoprolol fumarate, including Impurity C. The findings highlighted that while bisoprolol itself eluted at a specific retention time, Impurity C's retention time varied under different chromatographic conditions, indicating unique properties that could affect its biological activity .

- Stability Studies :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1797132-90-1 |

| Molecular Formula | C₂₅H₃₈N₂O₄ |

| Molecular Weight | 430.58 g/mol |

| Beta-1 Receptor Affinity | Similar to bisoprolol |

| Toxicity Level | Evaluated per ICH guidelines |

Q & A

Q. What analytical techniques are recommended for identifying Bisoprolol EP Impurity C in drug substances?

A validated LC–UV–MS/MS method is widely used, employing a C18 column with formic acid in water and acetonitrile as mobile phases under gradient elution. Mass spectrometry (MS) facilitates structural identification via fragmentation patterns of protonated molecular ions, even without reference standards. UV detection at 270 nm enables quantification .

Q. How is the molecular structure of this compound characterized?

Impurity C (CAS 1225195-70-9) is identified as 3,3'-((methylenebis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol), with the molecular formula C₂₅H₃₈N₂O₄ (MW: 430.58). Structural confirmation relies on MS/MS fragmentation studies and comparison with pharmacopeial standards .

Q. What regulatory guidelines govern the characterization of this compound?

Per FDA and European Pharmacopoeia (EP) standards, impurity characterization requires:

- Chemical identity (name, structure, CAS).

- Validated analytical methods for detection and quantification.

- Data on physical/chemical properties and batch-specific impurity profiles .

Advanced Research Questions

Q. How can co-elution challenges between this compound and structurally similar impurities be resolved?

Co-elution issues arise due to the polar nature of bisoprolol-related substances. Optimization strategies include:

Q. What methodologies validate the precision and accuracy of impurity quantification methods for this compound?

Method validation involves:

- System repeatability : Relative standard deviation (RSD) <10% for multiple injections of standard solutions.

- Method repeatability : RSD <10% for impurity levels across replicate sample preparations.

- Specificity : Baseline separation from bisoprolol and other impurities (e.g., fumaric acid, impurity A) .

Q. Is this compound a degradation product or a process-related impurity?

Current forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) primarily yield impurities A, L, D, and others, but not Impurity C . This suggests Impurity C is likely a synthesis by-product, necessitating process optimization to minimize its formation during manufacturing .

Q. How do discrepancies in impurity profiles arise across different stress studies?

Variations in degradation conditions (e.g., stress duration, temperature) and analytical methods (e.g., column selectivity, detection sensitivity) can lead to divergent impurity profiles. For example, Pandey et al. reported an unknown thermal degradation product (m/z 749) not observed in other studies, highlighting the need for standardized protocols .

Key Insights

- This compound is structurally distinct, requiring advanced MS/MS for unambiguous identification.

- Method optimization is critical to address co-elution with polar impurities.

- Regulatory compliance demands thorough documentation of synthesis pathways and analytical validation data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.